Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride
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Overview
Description
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is a chemical compound that features a furan ring, a benzyl group with a methylsulfanyl substituent, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Introduction of the 4-Methylsulfanyl-Benzyl Group: This step involves the reaction of the furan-2-ylmethyl intermediate with a benzyl halide that has a methylsulfanyl substituent.
Formation of the Amine Hydrochloride:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the methylsulfanyl group can be oxidized under suitable conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the methylsulfanyl group can yield the corresponding methyl group.
Scientific Research Applications
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and the amine group can interact with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine: Without the hydrochloride salt.
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine acetate: With an acetate salt instead of hydrochloride.
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine sulfate: With a sulfate salt.
Uniqueness
Furan-2-ylmethyl-(4-methylsulfanyl-benzyl)-amine hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylsulfanylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-16-13-6-4-11(5-7-13)9-14-10-12-3-2-8-15-12;/h2-8,14H,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFSFMHXCKHNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCC2=CC=CO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203242 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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